2-(Aminomethyl)oxolane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(aminomethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-3-5-4(6(8)9)1-2-10-5/h4-5H,1-3,7H2,(H,8,9) |
InChI Key |
HKNORPNDZRTTBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethyl Oxolane 3 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 2-(Aminomethyl)oxolane-3-carboxylic acid reveals several possible disconnection points. The primary strategic bond cleavages would be the C-N bond of the aminomethyl group and the C-C and C-O bonds that form the oxolane ring.
A logical approach begins with disconnecting the aminomethyl group, which can be installed late in the synthesis. This leads to a key intermediate, a 2-(functionalized methyl)oxolane-3-carboxylic acid derivative. The functionalized methyl group could be a hydroxymethyl, formyl, or a related precursor that can be converted to the amine. This functional group interconversion (FGI) is a common strategy to simplify the synthetic target.
The next key disconnection involves the oxolane ring itself. The C2-C3 bond and the C5-O bond are logical points for cleavage. This leads back to an acyclic precursor, highlighting the importance of stereocontrolled cyclization reactions. A plausible acyclic precursor would be a substituted γ-hydroxy olefin or a related open-chain compound with appropriate functional groups to form the C2 and C3 substituents. For instance, a Michael addition-type cyclization of a precursor containing a hydroxyl group and an electron-deficient alkene is a viable strategy.
Another retrosynthetic approach could involve the use of a γ-butyrolactone as a key intermediate. ysu.amnih.gov These lactones can be stereoselectively synthesized and subsequently transformed into the desired tetrahydrofuran (B95107) derivatives. This strategy offers good control over the stereochemistry at C3 and C4 of the final product.
Stereoselective Synthesis of the Oxolane Core
The stereocontrolled construction of the 2,3-disubstituted oxolane core is the most critical aspect of the synthesis. Several modern synthetic methodologies can be applied to achieve this with high levels of diastereoselectivity and enantioselectivity.
Asymmetric Cyclization Approaches
Asymmetric cyclization reactions of acyclic precursors are a powerful tool for the synthesis of chiral tetrahydrofurans. nih.gov The intramolecular cyclization of γ-hydroxy alkenes, for example, can be catalyzed by various transition metals to afford substituted tetrahydrofurans. Palladium-catalyzed carboetherification reactions have been shown to be effective in the synthesis of 2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov While this substitution pattern differs from the target molecule, the underlying principle of stereocontrolled cyclization is applicable.
Another approach involves the diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans from 1,5-diene-tert-butyl carbonates via a thermal cascade reaction involving a Cope rearrangement, Boc deprotection, and an oxy-Michael addition. nsf.gov This method demonstrates the potential to construct highly substituted oxolane rings from acyclic precursors.
Chiral Auxiliary-Mediated Transformations
The use of chiral auxiliaries provides a reliable method for inducing stereoselectivity. An asymmetric synthesis of 2,5-disubstituted tetrahydrofurans has been described that utilizes a chiral sulfoxide (B87167) auxiliary attached to a γ-hydroxyketone. The in-situ generated lactol is then reduced to afford the tetrahydrofuran with good diastereoselectivity. nih.gov This strategy could be adapted to a 2,3-disubstituted system by designing an appropriate acyclic precursor with a chiral auxiliary.
Organocatalytic and Metal-Catalyzed Asymmetric Syntheses
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds. A novel organocatalytic protocol for the synthesis of polysubstituted tetrahydrofurans from alkenes has been developed, employing a 2,2,2-trifluoroacetophenone-mediated oxidation with hydrogen peroxide as a green oxidant. organic-chemistry.org
Metal-catalyzed reactions also offer excellent stereocontrol. Rhodium-catalyzed reactions of diazo compounds with aldehydes and activated alkenes can proceed via [3+2] cycloadditions of carbonyl ylides to furnish tetrahydrofurans as single diastereomers. nih.gov Furthermore, the stereocontrolled synthesis of tetrahydrofurans and γ-butyrolactones has been achieved using organomolybdenum chemistry, where diastereoselective osmylation or hydroboration of organometallic species followed by demetalation leads to hydroxylated tetrahydrofurans and γ-butyrolactones as single diastereoisomers. ysu.amnih.govresearchgate.net
A particularly relevant approach is the synthesis of 2-substituted tetrahydrofuran-3-carbonitriles via a liquid/liquid Phase Transfer Catalysis (PTC) reaction of 4-chlorobutyronitrile (B21389) with non-enolisable aldehydes. ista.ac.at This reaction directly installs the nitrile group at the C3 position, which can be subsequently hydrolyzed to the carboxylic acid. The stereoselectivity of this process would be a key consideration for the synthesis of the target molecule.
Below is a table summarizing various methods for the stereoselective synthesis of substituted tetrahydrofurans, which could be adapted for the synthesis of the oxolane core of this compound.
| Method | Precursor Type | Key Transformation | Stereocontrol | Reference(s) |
| Palladium-Catalyzed Carboetherification | γ-Hydroxy terminal alkenes | Intramolecular cyclization | High diastereoselectivity for trans-2,5- and trans-2,3-disubstitution | nih.gov |
| Thermal Cascade Reaction | 1,5-Diene-tert-butyl carbonates | Cope rearrangement, oxy-Michael addition | High diastereoselectivity for 2,3,4-trisubstitution | nsf.gov |
| Chiral Sulfoxide Auxiliary | γ-Hydroxyketone | In-situ lactol formation and reduction | Good diastereoselectivity | nih.gov |
| Organomolybdenum Chemistry | π-Allylmolybdenum complexes | Diastereoselective osmylation/hydroboration | Complete stereocontrol | ysu.amnih.govresearchgate.net |
| Phase Transfer Catalysis | 4-Chlorobutyronitrile and aldehydes | Addition-cyclization | Not specified | ista.ac.at |
Introduction of the Aminomethyl Group
Once the stereochemically defined oxolane-3-carboxylic acid core is established with a suitable precursor for the aminomethyl group at the C2 position, the final transformations can be carried out.
Amination Reactions and Reductive Amination
If the C2 substituent is a hydroxymethyl group, it can be converted to the aminomethyl group through a variety of methods. A common two-step procedure involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like sodium azide (B81097), and subsequent reduction to the primary amine.
A more direct approach is reductive amination. If the C2 substituent is a formyl group (an aldehyde), it can be directly converted to the aminomethyl group in a one-pot reaction with an amine source (e.g., ammonia (B1221849) or a protected amine) and a reducing agent. This method is highly efficient and widely used in organic synthesis. The choice of reducing agent can influence the outcome and can be tailored to the specific substrate.
The conversion of a hydroxymethyl group to an aminomethyl group can also be achieved through protocols that involve in-situ oxidation to the aldehyde followed by reductive amination.
The table below outlines potential methods for the conversion of a C2-substituent to the aminomethyl group.
| Starting Group at C2 | Reagents and Conditions | Product Group | Key Transformation | Reference(s) |
| Hydroxymethyl (-CH₂OH) | 1. TsCl, pyridine; 2. NaN₃; 3. H₂, Pd/C or LiAlH₄ | Aminomethyl (-CH₂NH₂) | Nucleophilic substitution and reduction | nih.gov |
| Formyl (-CHO) | NH₃, H₂, Ni or NaBH₃CN | Aminomethyl (-CH₂NH₂) | Reductive amination | nih.gov |
| Nitrile (-CN) | H₂, Raney Ni or LiAlH₄ | Aminomethyl (-CH₂NH₂) | Reduction | General textbook knowledge |
Nitrile Reduction and Subsequent Functionalization
The introduction of the aminomethyl group at the C-2 position of the oxolane ring can be effectively achieved through the reduction of a corresponding nitrile precursor, typically a 2-cyanomethyl-oxolane derivative. This transformation is a cornerstone in the synthesis of primary amines from nitriles and can be accomplished using various reducing agents.
Catalytic hydrogenation is a widely employed method for this conversion. Reagents such as Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas are effective. The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol. To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imines, ammonia or an ammonium (B1175870) salt is often added to the reaction mixture.
Alternatively, chemical reducing agents can be utilized. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Careful workup procedures are necessary to quench the excess hydride and hydrolyze the resulting aluminum complexes to liberate the desired amine. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BMS), also serve as effective reagents for nitrile reduction, offering a milder alternative to LiAlH4.
The nitrile precursor itself can be synthesized through various methods, including the nucleophilic substitution of a 2-(halomethyl)oxolane with a cyanide salt. The subsequent reduction of this nitrile provides a direct route to the 2-(aminomethyl)oxolane core structure.
Formation of the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position is another key structural feature of the target molecule. Its synthesis can be approached through several well-established oxidative or carboxylative methods.
Oxidation of Primary Alcohols or Aldehydes
A common and reliable strategy for the formation of the carboxylic acid is the oxidation of a primary alcohol or an aldehyde precursor at the C-3 position of the oxolane ring. A variety of oxidizing agents can be employed for this transformation.
Strong oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) can effectively convert primary alcohols to carboxylic acids. libretexts.org However, the harsh conditions and the generation of heavy metal waste can be drawbacks. Milder and more selective methods are often preferred.
A two-step process involving the initial oxidation of the primary alcohol to an aldehyde, followed by further oxidation to the carboxylic acid, is frequently utilized. Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) can achieve the first step, while subsequent treatment with reagents like sodium chlorite (B76162) (NaClO2) in the presence of a scavenger such as 2-methyl-2-butene (B146552) can efficiently yield the carboxylic acid. organic-chemistry.org One-pot procedures for the direct oxidation of primary alcohols to carboxylic acids under milder conditions have also been developed, often employing catalysts based on ruthenium or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant. nih.gov
Carboxylation Reactions
Direct carboxylation methods, while less common for this specific substrate, represent an alternative approach. These reactions involve the introduction of a carboxyl group onto the oxolane ring. This could potentially be achieved through the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent formed at the C-3 position, with carbon dioxide. However, the generation of such an organometallic species on a functionalized tetrahydrofuran ring would require careful consideration of functional group compatibility.
Protecting Group Strategies for Amine and Carboxylic Acid Functionalities
Given the presence of both a primary amine and a carboxylic acid, which are reactive functional groups, the use of protecting groups is essential to prevent unwanted side reactions during the synthesis. wikipedia.org The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. An orthogonal protecting group strategy, where one group can be removed in the presence of the other, is highly desirable. wikipedia.org
For the amine functionality, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is stable to a wide range of non-acidic conditions and is readily removed with mild acids like trifluoroacetic acid (TFA). The Cbz group is stable to acidic and basic conditions and is typically cleaved by catalytic hydrogenolysis.
The carboxylic acid is most commonly protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. Methyl and ethyl esters are generally stable but can be hydrolyzed under basic conditions (saponification). Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis, which is compatible with the cleavage of a Cbz group. T-butyl esters are another option, providing stability under basic and nucleophilic conditions and being readily cleaved with acid. nih.gov
The selection of a compatible protecting group pair is crucial for a successful synthesis. For instance, a Boc-protected amine and a benzyl ester-protected carboxylic acid would represent an orthogonal set, allowing for selective deprotection of either group without affecting the other.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) |
| Amine | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H2, Pd/C) |
| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Base Hydrolysis (e.g., NaOH) |
| Carboxylic Acid | Benzyl Ester | Bn | Catalytic Hydrogenolysis (H2, Pd/C) |
| Carboxylic Acid | tert-Butyl Ester | tBu | Mild Acid (e.g., TFA) |
Total Synthesis Approaches to Enantiopure this compound
The synthesis of a single enantiomer of this compound requires a stereocontrolled approach. This can be achieved either by starting from a chiral precursor (chiral pool synthesis) or by introducing chirality during the synthesis using an asymmetric reaction.
One powerful strategy for the asymmetric synthesis of 2,3-disubstituted tetrahydrofurans involves the Sharpless asymmetric epoxidation of allylic alcohols. nih.govmsu.eduresearchgate.net This reaction allows for the creation of a stereocenter with high enantioselectivity. The resulting epoxy alcohol can then undergo a regioselective ring-opening reaction followed by an intramolecular cyclization to form the desired tetrahydrofuran ring with defined stereochemistry at the C-2 and C-3 positions. nih.govmsu.edu For instance, the epoxide can be opened with a cyanide nucleophile, which, after reduction and further functional group manipulations, would lead to the aminomethyl group.
Another approach is to utilize a chiral pool strategy, starting from readily available enantiopure starting materials such as carbohydrates or amino acids. elsevierpure.comresearchgate.net For example, a suitably protected and functionalized sugar derivative could serve as a template, with the stereocenters of the carbohydrate directing the formation of the chiral centers in the target molecule. This approach leverages the inherent chirality of natural products to construct complex chiral molecules.
The diastereoselective synthesis of substituted tetrahydrofurans has also been extensively studied. nih.govnih.gov These methods often rely on substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. By carefully choosing the reaction conditions and reagents, it is possible to control the relative stereochemistry of the substituents on the tetrahydrofuran ring.
Ultimately, a successful total synthesis of enantiopure this compound would likely involve a convergent strategy, where key fragments are synthesized separately and then combined. This approach would necessitate a robust and well-defined strategy for the stereoselective formation of the 2,3-disubstituted tetrahydrofuran core, coupled with efficient methods for the introduction and protection of the amine and carboxylic acid functionalities.
Stereochemical Analysis and Conformational Studies
Absolute and Relative Configuration Determination
The presence of two chiral centers at positions 2 and 3 of the oxolane ring gives rise to the possibility of four stereoisomers. Determining the absolute and relative configuration of these stereoisomers is a critical aspect of its chemical characterization.
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques are powerful, non-destructive tools for elucidating the stereochemistry of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral solvating agents or by analyzing nuclear Overhauser effects (NOEs), can help in determining the relative configuration of the substituents. For instance, the spatial proximity of the aminomethyl and carboxylic acid groups in the cis isomer would likely result in observable NOEs between protons on these substituents, which would be absent in the trans isomer.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are other chiroptical methods that can be employed to determine the absolute configuration. By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations for a known configuration (e.g., the (2R,3S)-enantiomer), the absolute stereochemistry of the synthesized compound can be assigned.
Chiral Derivatization and Chromatographic Analysis
Chiral derivatization is a widely used strategy for the separation and analysis of enantiomers. In this approach, the enantiomeric mixture of 2-(Aminomethyl)oxolane-3-carboxylic acid is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
The choice of derivatizing agent is crucial and depends on the functional groups present in the analyte. For the primary amine in the aminomethyl group, reagents like Mosher's acid chloride (MTPA-Cl) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) are commonly used. The carboxylic acid group can be derivatized with chiral alcohols or amines to form diastereomeric esters or amides, respectively. Once separated, the elution order of the diastereomers on a chromatographic column can sometimes provide information about the absolute configuration of the original enantiomers, especially when compared with standards of known stereochemistry. A patent for the synthesis of related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives highlights the importance of obtaining these compounds in high optical purity, referring to their specific R- and S-configurations. google.com
Table 1: Common Chiral Derivatizing Agents and Chromatographic Techniques
| Functional Group | Chiral Derivatizing Agent | Resulting Diastereomer | Chromatographic Method |
|---|---|---|---|
| Amino Group | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Amide | HPLC, GC |
| Amino Group | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Amide | HPLC |
| Carboxylic Acid | (S)-(-)-1-Phenylethanol | Ester | GC, HPLC |
| Carboxylic Acid | (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol | Amide | HPLC |
Conformational Preferences of the Oxolane Ring
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. The nature and position of substituents significantly influence the conformational equilibrium of the ring.
Puckering Modes and Ring Dynamics
The puckering of the oxolane ring is typically described by two main conformations: the envelope (Cs symmetry) and the twist (C2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are not static but are in dynamic equilibrium, interconverting through a low-energy process known as pseudorotation.
The specific puckering mode and the position of the "flap" in the envelope or the "twist" axis are influenced by the substituents. The energetic preference for a particular conformation is a balance between minimizing torsional strain and steric interactions of the substituents. For this compound, the substituents at positions 2 and 3 will play a dominant role in determining the preferred ring pucker.
Intramolecular Hydrogen Bonding and Steric Interactions
Intramolecular hydrogen bonding can significantly influence the conformational preferences of a molecule. In this compound, a hydrogen bond can potentially form between the carboxylic acid group and the aminomethyl group, particularly in the cis isomer. The formation of such a hydrogen bond would likely favor a specific ring pucker that brings these two functional groups into close proximity. This interaction can stabilize the conformation, making it the predominantly populated state.
Steric interactions between the substituents and with the ring itself also play a crucial role. The substituents will preferentially occupy positions that minimize steric hindrance. In general, bulky substituents on a five-membered ring prefer to be in a pseudo-equatorial position to reduce non-bonded interactions. The interplay between the desire to form an intramolecular hydrogen bond and the need to minimize steric strain will ultimately determine the most stable conformation of the oxolane ring.
Conformational Landscape of the Aminomethyl and Carboxylic Acid Side Chains
The flexibility of the aminomethyl and carboxylic acid side chains adds another layer of complexity to the conformational analysis of this compound. The rotation around the C2-C(aminomethyl) and C3-C(carboxylic acid) bonds leads to different spatial arrangements of these functional groups.
The preferred conformation of these side chains will be governed by a combination of factors, including steric hindrance with the oxolane ring and with each other, and the potential for intramolecular interactions. For instance, the orientation of the aminomethyl group will be influenced by the need to avoid steric clashes with the hydrogen atoms on the oxolane ring. Similarly, the carboxylic acid group will adopt a conformation that minimizes its interaction with neighboring atoms.
Computational modeling, using methods such as molecular mechanics or density functional theory (DFT), can be a valuable tool for exploring the potential energy surface of the molecule and identifying the low-energy conformations of the side chains. These calculations can provide insights into the dihedral angles that define the orientation of the side chains relative to the oxolane ring.
Table 2: Key Factors Influencing the Conformational Landscape
| Feature | Influencing Factors | Potential Outcome |
|---|---|---|
| Oxolane Ring Pucker | Torsional strain, Steric interactions of substituents | Preference for Envelope or Twist conformations |
| Intramolecular Interactions | Hydrogen bonding between amino and carboxyl groups | Stabilization of specific cis conformations |
| Side Chain Orientation | Steric hindrance, Torsional strain | Preferred dihedral angles for C2-C(aminomethyl) and C3-C(carboxylic acid) bonds |
Impact of Stereochemistry on Chemical Reactivity and Molecular Recognition
The spatial orientation of the aminomethyl group at the C2 position and the carboxylic acid group at the C3 position of the oxolane ring in this compound gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers, comprising two pairs of enantiomers and four diastereomeric relationships, are expected to exhibit distinct behaviors in chemical reactions and molecular interactions.
Theoretical Impact on Chemical Reactivity
The relative orientation of the aminomethyl and carboxylic acid functional groups (cis or trans) would dictate their intramolecular interactions and the steric hindrance they present to incoming reagents.
Intramolecular Catalysis and Interactions: In a cis-isomer, the proximity of the basic aminomethyl group and the acidic carboxylic acid group could lead to intramolecular acid-base interactions or even facilitate reactions where one group acts as a catalyst for a transformation involving the other. For example, in certain reactions, the amino group could act as an intramolecular nucleophile or general base, potentially altering reaction pathways or rates compared to the trans-isomer where the functional groups are further apart.
Steric Hindrance: The stereochemistry would also influence the accessibility of the functional groups and the oxolane ring itself to external reagents. One stereoisomer might present a more sterically hindered face to an approaching reactant, leading to lower reaction rates or different product distributions in diastereoselective reactions.
Without experimental data, a hypothetical data table illustrating potential differences in reactivity might look as follows. It is important to reiterate that this is a conceptual illustration based on general chemical principles, not actual research findings for this specific compound.
Hypothetical Data Table: Stereoisomer Reactivity in a Model Reaction (e.g., Esterification)
| Stereoisomer | Relative Configuration | Hypothesized Relative Rate of Esterification | Rationale |
| (2R,3S) / (2S,3R) | cis | Slower | Potential for intramolecular hydrogen bonding between the amino and carboxyl groups, reducing the electrophilicity of the carboxyl carbon. Steric hindrance from the aminomethyl group shielding the carboxylic acid. |
| (2R,3R) / (2S,3S) | trans | Faster | Functional groups are on opposite sides of the ring, minimizing intramolecular interactions and steric hindrance at the reaction center. |
Expected Influence on Molecular Recognition
Molecular recognition, particularly in biological systems, is highly sensitive to the three-dimensional shape of a molecule. The specific arrangement of the aminomethyl and carboxylic acid groups, which can act as hydrogen bond donors and acceptors, as well as charged interaction points, is critical for binding to biological targets like enzymes or receptors.
Enzyme and Receptor Binding: It is well-established that stereoisomers of a compound can have vastly different biological activities. One enantiomer might bind strongly to a receptor's active site, eliciting a biological response, while the other enantiomer may not fit and will be inactive, or could even bind to a different target, causing off-target effects. For instance, if this compound were to act as an analog of a neurotransmitter like GABA, its stereoisomers would likely exhibit different affinities for GABA transporters or receptors due to the specific geometry of the binding pockets of these proteins.
Chiral Recognition in Separation Science: In analytical chemistry, the separation of enantiomers is often achieved using chiral stationary phases in techniques like High-Performance Liquid Chromatography (HPLC). The differential interaction between the stereoisomers of this compound and a chiral selector would be a direct consequence of their different three-dimensional structures, allowing for their separation and quantification.
A conceptual data table for molecular recognition, based on general principles of ligand-receptor interactions, is presented below. This table is for illustrative purposes and is not based on published data for this compound.
Conceptual Data Table: Stereoisomer Affinity for a Hypothetical Receptor
| Stereoisomer | Binding Affinity (Kd) | Hypothesized Interaction | Rationale |
| (2R,3R) | Low (e.g., 10 nM) | Strong | The specific 3D arrangement of the aminomethyl and carboxylic acid groups perfectly complements the binding site of the receptor, allowing for optimal hydrogen bonding and electrostatic interactions. |
| (2S,3S) | High (e.g., >10,000 nM) | Weak / No Binding | The mirror-image configuration does not fit the chiral binding pocket of the receptor. |
| (2R,3S) | Moderate (e.g., 500 nM) | Moderate | The relative positioning of the functional groups allows for some, but not all, of the key interactions required for high-affinity binding. |
| (2S,3R) | Moderate (e.g., 600 nM) | Moderate | Similar to its enantiomer, this diastereomer has a suboptimal fit in the receptor's binding site. |
Chemical Reactivity and Derivatization Strategies
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety (-COOH) is a key site for derivatization, participating in reactions typical of carboxylic acids, such as esterification, amide bond formation, and conversion to more reactive acyl species.
Esterification: The carboxylic acid group of 2-(Aminomethyl)oxolane-3-carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.comathabascau.ca To favor the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.comathabascau.ca Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
The formation of esters can also be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov This method, known as Steglich esterification, is particularly useful for reactions that are sensitive to strong acidic conditions. nih.gov
Amide Bond Formation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction is often difficult due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com Therefore, the carboxylic acid is typically activated first. Coupling reagents such as DCC or other carbodiimides are commonly employed to facilitate this transformation. jackwestin.comyoutube.com The process generally involves the formation of a more reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine to form the amide bond. nih.gov
For the synthesis of more reactive derivatives, the carboxylic acid can be converted into an acid anhydride (B1165640) or an acyl chloride. libretexts.org These compounds are highly electrophilic and serve as valuable intermediates for the synthesis of esters and amides, often under milder conditions than direct methods. libretexts.org
Acid Anhydride Formation: Anhydrides can be prepared by reacting the carboxylic acid with an acyl chloride in the presence of a base. jackwestin.com This process involves the formation of a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. jackwestin.com
Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the reactivity of the carbonyl group.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway under certain conditions. While the decarboxylation of simple aliphatic carboxylic acids often requires harsh conditions, the presence of other functional groups can facilitate this process. organic-chemistry.org For instance, palladium-catalyzed protodecarboxylation can occur under mild conditions. organic-chemistry.org The stability of oxetane-carboxylic acids, a related class of compounds, has been noted to be a concern, as they can isomerize or decompose, particularly with heating. nih.gov This suggests that the oxolane ring in this compound might influence its stability and decarboxylation potential.
Reactions of the Aminomethyl Group
The primary amine of the aminomethyl group (-CH₂NH₂) is a potent nucleophile and a base, allowing for a variety of derivatization strategies including acylation, alkylation, and salt formation.
Acylation: The aminomethyl group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. This reaction is typically rapid and proceeds under mild conditions.
Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides. This reaction introduces alkyl substituents onto the amine, leading to the formation of secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. umw.edu The Delépine reaction, which involves the alkylation of hexamethylenetetramine followed by hydrolysis, is a method for preparing primary amines and could be conceptually reversed to understand the alkylation of the aminomethyl group. organic-chemistry.org
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is a common method for protecting the amino group or for introducing specific functionalities.
Salt Formation: As a basic functional group, the aminomethyl moiety can react with acids to form ammonium salts. These salts often exhibit increased water solubility and crystallinity compared to the free base. For instance, treatment with hydrochloric acid would yield the corresponding ammonium chloride salt.
Quaternization: Exhaustive alkylation of the aminomethyl group with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium salt. nih.gov These salts have a permanent positive charge on the nitrogen atom and are useful in various applications. The synthesis of muscarine-like oxolane derivatives has been achieved through quaternization reactions. nih.gov
Formation of Schiff Bases and Cyclic Aminal Derivatives
The primary amine of the aminomethyl group in this compound is a versatile handle for derivatization, most notably through the formation of imines, commonly known as Schiff bases. This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under conditions that facilitate the removal of water. nih.govekb.eg The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the final imine product. eijppr.com
The general stability of the resulting Schiff base is influenced by the nature of the carbonyl compound used; aromatic aldehydes with effective conjugation tend to form more stable imines compared to aliphatic aldehydes, which are more prone to polymerization. wjpsonline.com
| Carbonyl Compound | Reaction Conditions | Expected Schiff Base Product |
|---|---|---|
| Benzaldehyde | Reflux in Ethanol | 2-(((Benzylidene)amino)methyl)oxolane-3-carboxylic acid |
| Acetone | Mild acid catalyst | 2-(((Propan-2-ylidene)amino)methyl)oxolane-3-carboxylic acid |
| Salicylaldehyde | Methanol (B129727), room temp. | 2-((((2-Hydroxybenzylidene)amino)methyl)oxolane-3-carboxylic acid |
Cyclic aminals are another class of derivatives, though their formation from this compound is not direct. Cyclic aminals are gem-diamino compounds, typically formed from the reaction of a carbonyl compound with a molecule containing two amine groups, or an amine and a hydroxyl group in close proximity. While the title compound does not possess a second amine for intramolecular cyclization, derivatives could be formed through intermolecular reactions. For instance, reaction with an amino aldehyde could potentially lead to a cyclic aminal structure. It is important to note that the aminal moiety is susceptible to hydrolysis, particularly in acidic aqueous environments, which can be a critical factor in both their synthesis and application. nih.gov
Reactivity of the Oxolane Ring
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a saturated cyclic ether and is generally considered to be a stable and relatively non-reactive moiety, widely used as a polar aprotic solvent. mdpi.comwikipedia.org Its reactivity is significantly lower than that of strained three-membered ring ethers like epoxides. However, under specific and often forcing conditions, the oxolane ring can undergo cleavage.
The primary mode of reactivity for the oxolane ring is acid-catalyzed ring-opening. nih.govnih.gov This process is initiated by the protonation of the ring's oxygen atom by a strong acid, which activates the ring towards nucleophilic attack. Lewis acids can also serve as catalysts for this transformation. nih.gov In the context of this compound, the presence of the basic amine and the carboxylic acid can complicate these reactions, potentially requiring protection strategies to achieve selective ring-opening.
Ring-Opening Reactions and Their Stereocontrol
The acid-catalyzed ring-opening of the substituted oxolane ring in this compound would proceed via nucleophilic attack on one of the carbon atoms adjacent to the ring oxygen (C2 or C5). The regioselectivity of this attack is dictated by both steric and electronic factors. Given the substitution at the C2 and C3 positions, nucleophilic attack would be sterically hindered at C2. Therefore, it is expected that a nucleophile would preferentially attack the C5 position.
The reaction is anticipated to proceed via an Sₙ2 mechanism. If the nucleophilic attack occurs at the C2 stereocenter, it would lead to an inversion of the stereochemical configuration at that position. The ability to control the stereochemical outcome of such reactions is a key aspect of synthetic organic chemistry. acs.orgkaist.ac.kracs.org The inherent chirality of this compound provides a framework where the stereochemistry of the ring substituents can direct the approach of the incoming nucleophile, potentially leading to a high degree of diastereoselectivity in the ring-opened product. nih.gov
| Reagent/Conditions | Nucleophile | Expected Major Ring-Opened Product |
|---|---|---|
| HBr, heat | Br⁻ | (4-Bromo-3-(carboxymethyl)butoxy)methanaminium bromide |
| NaI, Acetic Acid | I⁻ | 4-Amino-2-(2-iodoethyl)pentanedioic acid derivative |
| Thiophenol, Lewis Acid | PhS⁻ | 4-Amino-2-(2-(phenylthio)ethyl)pentanedioic acid derivative |
Functionalization at Other Positions of the Oxolane Ring
Direct functionalization of the saturated C4 and C5 positions of the oxolane ring presents a significant synthetic challenge due to the presence of strong, unactivated C-H bonds. Traditional methods often require harsh conditions and lack selectivity. However, modern synthetic methodologies offer potential pathways for such transformations.
One promising strategy involves photocatalysis. For instance, the generation of bromine radicals via photoredox catalysis can enable the site-selective activation of α-C–H bonds in ethers. rsc.org This could potentially be applied to selectively functionalize the C5 position of the oxolane ring in this compound, allowing for the introduction of new substituents.
Alternatively, the synthesis of derivatives functionalized at these positions is often more strategically approached by starting with an already functionalized precursor, such as a substituted furan (B31954) or a linear diol, and then constructing the oxolane ring in a later step of the synthetic sequence. rsc.org This approach offers greater control over the position and stereochemistry of the substituents.
Regioselectivity and Chemoselectivity in Multi-Functionalized Systems
The presence of three distinct functional groups—a primary amine, a carboxylic acid, and a cyclic ether—within the same molecule makes chemoselectivity a paramount consideration in any synthetic transformation. nih.gov The preferential reaction of a reagent with one functional group over the others can be controlled by a careful choice of reagents and reaction conditions. royalsocietypublishing.org
Chemoselective Transformations:
Amine-Selective Reactions: The nucleophilic primary amine can be selectively targeted under neutral or basic conditions. For example, acylation with an acid chloride in the presence of a non-nucleophilic base will form an amide, leaving the carboxylic acid untouched. Similarly, reductive amination or Schiff base formation are highly selective for the amine group.
Carboxylic Acid-Selective Reactions: The carboxylic acid can be targeted under conditions that deactivate the amine. Fischer esterification, for example, is conducted in an alcohol solvent with a strong acid catalyst. Under these conditions, the amine is protonated to form an ammonium salt, which is non-nucleophilic and does not interfere with the esterification. Alternatively, protection of the amine group (e.g., as a Boc-carbamate) allows for a broader range of reactions on the carboxylic acid, such as reduction or conversion to an acid chloride.
Oxolane Ring-Selective Reactions: As discussed, ring-opening requires strong acid catalysis, conditions under which both the amine and carboxylic acid would be reactive or serve as internal nucleophiles/catalysts, complicating the reaction outcome.
| Target Functional Group | Reagent(s) | Conditions | Product Type |
|---|---|---|---|
| Amine | Acetyl Chloride, Triethylamine | DCM, 0 °C | N-Acetylated amide |
| Carboxylic Acid | Methanol, H₂SO₄ (cat.) | Reflux | Methyl ester |
| Carboxylic Acid | 1. Boc₂O 2. BH₃·THF | 1. Dioxane/H₂O 2. THF | N-Boc protected amino alcohol |
| Amine | Benzaldehyde | Ethanol, reflux | Schiff Base |
Regioselectivity: Regioselectivity is most relevant in the context of the oxolane ring-opening reactions. As detailed in section 4.3.1, the electronic and steric effects of the substituents at C2 and C3 are expected to direct incoming nucleophiles to attack the less hindered C5 position, leading to a predictable and regioselective cleavage of the C5-O bond.
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block
The inherent chirality and bifunctional nature of 2-(Aminomethyl)oxolane-3-carboxylic acid make it an important starting material in stereoselective synthesis. The oxolane (tetrahydrofuran) ring provides a conformationally constrained scaffold that can impart specific three-dimensional arrangements in larger, more complex molecules.
Precursor for Complex Heterocyclic Structures
The unique arrangement of functional groups on the rigid oxolane ring allows this compound to serve as a key precursor for the synthesis of complex heterocyclic systems. The amine and carboxylic acid moieties can be selectively manipulated to build fused or spirocyclic ring systems. For instance, intramolecular cyclization reactions can lead to the formation of bicyclic lactams, which are core structures in many biologically active compounds.
Furthermore, this compound can be utilized in multicomponent reactions, where its distinct functional groups react sequentially with other reagents to construct elaborate molecular architectures in a single step. The synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid highlights the utility of similar scaffolds in preparing medicinally relevant compounds, suggesting a parallel potential for 2-(aminomethyl) derivatives in creating diverse heterocyclic libraries. google.com
Scaffold for Natural Product Analogs and Derivatives
Natural products often feature complex, stereochemically rich structures, including substituted tetrahydrofuran (B95107) rings. This compound serves as an excellent starting point for the synthesis of analogs of such natural products. By modifying its functional groups and using the oxolane ring as a central scaffold, chemists can create novel molecules that mimic the structure and function of natural products but may possess improved properties, such as enhanced stability or biological activity. The synthesis of natural product analogs is a key strategy in drug discovery, allowing for the exploration of structure-activity relationships. mdpi.com
Role in Peptidomimetic and Oligomer Synthesis
The field of peptidomimetics seeks to develop molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as resistance to enzymatic degradation. The constrained cyclic nature of this compound makes it an ideal candidate for incorporation into peptide-like structures.
Incorporation into Backbone-Modified Peptides
Replacing standard amino acid residues with non-natural building blocks like this compound is a common strategy for creating backbone-modified peptides. nih.govresearchgate.net When incorporated into a peptide sequence, the rigid oxolane ring restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. The primary amine can participate in amide bond formation, while the carboxylic acid allows for extension of the peptide chain, enabling its seamless integration into standard solid-phase or solution-phase peptide synthesis protocols. scispace.com
Design of Constrained Amino Acid Surrogates
As a cyclic gamma-amino acid analog, this compound can function as a surrogate for specific amino acid residues or dipeptide units, inducing turns or other secondary structures in a peptide chain. Such conformational constraints are crucial for designing peptidomimetics with well-defined three-dimensional shapes. The predictable geometry of the oxolane scaffold helps in the rational design of peptides with desired folding patterns, which is essential for mimicking the biological activity of natural peptide ligands.
Ligand Design for Asymmetric Catalysis
Chiral ligands are fundamental to asymmetric catalysis, where they transfer stereochemical information to a metal center, enabling the selective synthesis of one enantiomer of a product. The C2-symmetric or non-symmetric arrangement of coordinating atoms in a ligand is crucial for achieving high levels of enantioselectivity.
Chiral Ligands for Metal-Mediated Transformations
The inherent chirality and the presence of two potential coordination sites (the amino group and the carboxyl group) make this compound a promising candidate for a chiral ligand in asymmetric metal catalysis. Amino acids and their derivatives are a well-established class of ligands for a variety of transition-metal-catalyzed reactions, where they create a chiral environment around the metal center, enabling high levels of enantioselectivity. mdpi.com
The structural framework of this compound, combining a β-amino acid-like structure with an ether oxygen, could offer unique stereoelectronic properties as a bidentate or even tridentate ligand. The oxolane ring introduces conformational rigidity and specific steric bulk, which are crucial for effective stereochemical control. Similar chiral ligands, such as aminomethyl oxazolines, have been successfully employed in palladium-catalyzed enantioselective C-H functionalization reactions. mdpi.comnih.gov Vanadium complexes derived from chiral Schiff-bases of β-amino alcohols have also demonstrated high efficiency in the enantioselective sulfoxidation of sulfides. researchgate.net
The utility of related chiral β-aminophosphine derivatives as N,P-ligands in transition-metal-mediated processes further underscores this potential. rsc.org These ligands leverage the different electronic properties of nitrogen and phosphorus to create asymmetry on the metal center, stabilizing low oxidation states and facilitating key steps like oxidative addition. rsc.org By analogy, the N,O-coordination of this compound to a metal center could be exploited in reactions such as asymmetric hydrogenation, allylic alkylation, and C-H activation. hilarispublisher.com
| Ligand Class | Metal | Transformation | Key Feature | Reference |
|---|---|---|---|---|
| N-Acetyl-protected aminomethyl oxazoline (B21484) (APAO) | Palladium (II) | Enantioselective C(sp³)–H Arylation | Bidentate N,N-coordination, steric bulk from oxazoline substituent. | mdpi.com |
| β-Amino Alcohols (as Schiff-bases) | Vanadium | Asymmetric Sulfoxidation | Formation of a chiral Schiff-base ligand for efficient enantioselection. | researchgate.net |
| β-Aminophosphine Derivatives | Palladium, Copper | Allylic Substitution, 1,4-Additions | N,P-ligation creates electronic asymmetry at the metal center. | rsc.org |
| trans-4-Aminotetrahydrothiophene-3-carboxylic acid (ATTC) | Copper (I) | Formation of Chiral Coordination Polymers | Chiral cyclic β-amino acid ligand affording unique geometric structures. | nih.gov |
Components in Organocatalytic Systems
The field of asymmetric organocatalysis frequently employs small chiral organic molecules to catalyze stereoselective reactions. Proline and its derivatives are among the most successful and widely studied organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. researchgate.net
This compound can be viewed as a constrained β-amino acid analogue. The secondary amine, formed after potential N-protection and subsequent deprotection of the primary amine, and the carboxylic acid moiety are key functional groups for organocatalytic activity, mirroring the catalytic dyad of proline. These groups can engage in hydrogen bonding and proton transfer, which are crucial for stabilizing transition states and inducing chirality. The oxolane ring imposes a defined three-dimensional structure, which could translate into unique selectivity compared to more flexible or carbocyclic systems.
Derivatives of this compound could potentially catalyze a range of classic organocatalytic transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. researchgate.netmdpi.com For instance, various L-proline derivatives have been investigated as catalysts for the aldol condensation, demonstrating that modification of the proline ring can fine-tune reactivity and selectivity. researchgate.net The unique stereochemistry and conformation of the oxolane backbone in this compound could offer new avenues for catalyst design in this domain.
| Catalyst | Reaction Type | Activation Mode | Reference |
|---|---|---|---|
| L-Proline | Aldol Reaction | Enamine catalysis | researchgate.net |
| L-Proline | Mannich Reaction | Enamine/Iminium catalysis | researchgate.net |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid | Aldol Reaction | Enamine catalysis with modified steric/electronic properties. | researchgate.net |
| Squaramide Cinchona Alkaloids | Mannich Reaction | Bifunctional catalysis (hydrogen bonding). | mdpi.com |
Scaffold for Combinatorial Library Generation
The structural complexity and multiple functionalization points of this compound make it an excellent scaffold for the generation of combinatorial libraries for drug discovery and chemical biology. Privileged scaffolds are molecular frameworks that are capable of serving as ligands for a diverse range of biological receptors. nih.gov Carbohydrates and their mimics, such as oxolane-based structures, are frequently used as scaffolds due to their rich stereochemistry and functional group display. acs.org
The this compound scaffold possesses at least two orthogonal points for diversification:
The Aminomethyl Group: This primary amine can be readily acylated, sulfonated, alkylated, or converted into ureas and guanidines, allowing for the introduction of a wide array of substituents.
The Carboxylic Acid Group: This functionality can be converted into a diverse set of amides, esters, or other carboxylic acid derivatives using standard peptide coupling or esterification conditions.
This dual functionality allows for the creation of large libraries of compounds with varied physicochemical properties arrayed around a rigid, three-dimensional core. A study utilizing a furanose sugar amino acid—a close structural relative—as a library scaffold demonstrated the power of this approach. acs.org In that work, a 99-member library was created by diversifying three orthogonal points, including an amine (from an azide (B81097) precursor) and a methyl ester, to generate a collection of ureas and amides. acs.org This strategy facilitates the exploration of chemical space to identify novel bioactive molecules. nih.govnist.gov
| Functional Group | Position | Potential Modifications | Resulting Functional Group |
|---|---|---|---|
| Amine (-NH₂) | C2 (exocyclic) | Acylation (R-COCl), Sulfonylation (R-SO₂Cl), Reaction with isocyanate (R-NCO) | Amide, Sulfonamide, Urea |
| Carboxylic Acid (-COOH) | C3 | Amide coupling (R-NH₂), Esterification (R-OH) | Amide, Ester |
| Oxolane Ring | - | (If other positions are hydroxylated) Etherification, Esterification | Ether, Ester |
Molecular Interactions and Biological Target Engagement Mechanistic Research
Design Principles for Molecular Probes Incorporating the Scaffold
The 2-(aminomethyl)oxolane-3-carboxylic acid scaffold is a valuable starting point for the design of molecular probes aimed at elucidating biological processes. The design of such probes typically involves the strategic attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the core scaffold. Molecular modeling techniques are often employed to determine the optimal position for probe attachment with minimal disruption to the molecule's binding affinity for its target. nih.gov
Key design considerations include:
Attachment Point: The aminomethyl group or the carboxylic acid can serve as a handle for conjugation. The choice depends on which functional group is less critical for target engagement.
Linker Chemistry: A linker is often used to connect the scaffold to the reporter group, providing spatial separation to minimize steric hindrance.
Reporter Group Selection: The choice of a fluorescent dye (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin) depends on the specific application, such as cellular imaging or pull-down assays. nih.gov
The development of molecular probes based on this scaffold can facilitate the identification of target proteins and the investigation of their roles in cellular pathways.
In Vitro Studies of Enzyme Inhibition or Activation (Mechanistic Focus)
The presence of a carboxylic acid group in the this compound structure suggests its potential as an enzyme inhibitor, particularly for metalloenzymes or enzymes with positively charged active sites. Carboxylic acids are known to act as inhibitors for various enzymes, including carbonic anhydrases and matrix metalloproteinases. nih.gov The mechanism of inhibition by carboxylic acids can be multifaceted, including direct interaction with the enzyme's active site, chelation of metal cofactors, or disruption of the enzyme's catalytic machinery. nih.govfrontiersin.org
In a hypothetical study, a series of derivatives of this compound could be synthesized and tested against a panel of enzymes to determine their inhibitory profile. The data from such a study could be presented as follows:
| Compound | Modification | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|---|---|
| Parent Scaffold | - | Hypothetical Hydrolase A | 15.2 | Competitive |
| Derivative 1 | N-acetylation of aminomethyl | Hypothetical Hydrolase A | 5.8 | Competitive |
| Derivative 2 | Esterification of carboxylic acid | Hypothetical Hydrolase A | > 100 | - |
| Derivative 3 | Substitution on oxolane ring | Hypothetical Hydrolase A | 9.7 | Mixed |
This table is illustrative and based on general principles of enzyme inhibition by carboxylic acid derivatives.
Receptor Binding Studies and Selectivity Profiling
The aminomethyl and carboxylic acid groups of the scaffold are capable of forming ionic and hydrogen bonds, which are crucial for receptor binding. Receptor binding assays, often using radiolabeled ligands, are essential for characterizing the affinity and selectivity of a compound for its target receptor. nih.gov
The this compound scaffold could be explored for its potential to bind to various receptors, such as G protein-coupled receptors (GPCRs) or ion channels. By modifying the scaffold, it may be possible to achieve high affinity and selectivity for a specific receptor subtype.
A hypothetical selectivity profile for a derivative of this compound is presented below:
| Receptor Subtype | Binding Affinity (Kd, nM) | Fold Selectivity |
|---|---|---|
| Target Receptor X1 | 25 | - |
| Related Receptor X2 | 250 | 10-fold vs X1 |
| Related Receptor Y1 | > 1000 | > 40-fold vs X1 |
| Unrelated Receptor Z1 | > 5000 | > 200-fold vs X1 |
This table is for illustrative purposes to demonstrate the concept of selectivity profiling.
Investigation of Protein-Ligand Interactions via Biophysical Methods
A variety of biophysical techniques can be employed to study the interaction between this compound derivatives and their target proteins. These methods provide valuable information on binding affinity, thermodynamics, and kinetics. ethz.chnih.gov
Commonly used biophysical methods include:
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, providing kinetic data (kon and koff).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the protein-ligand complex in solution.
X-ray Crystallography: Offers high-resolution structural data of the ligand bound to its protein target, revealing specific atomic interactions. rsc.org
These methods are crucial for understanding the molecular basis of ligand binding and for guiding the rational design of more potent and selective compounds. nih.gov
Molecular Docking and Simulation Studies of Binding Modes
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding modes of ligands within the active site of a target protein. nih.govresearchgate.net These studies can provide insights into the key interactions that contribute to binding affinity and selectivity. mdpi.commdpi.com
For the this compound scaffold, docking studies could be used to predict its orientation in a target binding pocket. For instance, the carboxylic acid might form a salt bridge with a basic residue like arginine or lysine (B10760008), while the aminomethyl group could act as a hydrogen bond donor. The oxolane ring can engage in van der Waals interactions with hydrophobic residues. nih.gov
A hypothetical summary of a molecular docking study is shown below:
| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Parent Scaffold | Hypothetical Kinase B | -7.5 | Arg12, Asp84, Phe102 |
| Derivative 4 | Hypothetical Kinase B | -8.9 | Arg12, Asp84, Tyr86, Phe102 |
| Derivative 5 | Hypothetical Kinase B | -6.2 | Asp84, Phe102 |
This table represents hypothetical data from a molecular docking simulation.
Structure-Activity Relationship (SAR) Studies based on Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. x-mol.netnih.gov For the this compound scaffold, SAR studies would involve synthesizing a library of analogs with variations at different positions. nih.gov
Potential modifications for SAR studies could include:
Stereochemistry: Investigating the biological activity of different stereoisomers of the chiral centers on the oxolane ring.
Aminomethyl Group: N-alkylation, N-acylation, or replacement with other functional groups to probe the importance of the primary amine.
Carboxylic Acid Group: Esterification, amidation, or replacement with bioisosteres such as tetrazoles to assess the role of the acidic moiety.
Oxolane Ring: Introduction of substituents on the ring to explore additional binding interactions. rsc.org
The results of SAR studies provide crucial information for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
A comprehensive literature search did not yield any specific computational or theoretical investigation studies focused solely on the chemical compound “this compound.” The requested detailed analyses, including quantum chemical calculations, molecular dynamics simulations, and prediction of spectroscopic properties for this specific molecule, are not available in the published scientific literature.
Therefore, it is not possible to provide the detailed article as per the requested outline. Methodologies such as electronic structure analysis, molecular dynamics, and spectroscopic prediction are commonly applied in chemical research, but they have not been specifically applied to "this compound" in any publicly accessible research.
Computational and Theoretical Investigations
Reaction Mechanism Elucidation via Computational Methods
A comprehensive search of academic and research databases yielded no specific studies employing computational methods, such as Density Functional Theory (DFT) or other quantum chemical calculations, to elucidate the reaction mechanisms involving 2-(Aminomethyl)oxolane-3-carboxylic acid. Research in this area typically involves modeling reaction pathways, calculating activation energies, and identifying transition states to understand how a molecule participates in chemical transformations. However, such investigations have not been reported for this particular compound.
In Silico Screening for Putative Biological Targets
Similarly, there is no available data from in silico screening studies aimed at identifying potential biological targets for this compound. Methodologies like molecular docking, pharmacophore modeling, and inverse virtual screening are commonly used to predict the interaction of small molecules with proteins and other biological macromolecules. These computational techniques help in identifying potential therapeutic targets and understanding the mode of action for new chemical entities. Despite the utility of these approaches in drug discovery, their application to this compound has not been documented in the scientific literature.
Advanced Analytical Characterization in Research
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 2-(Aminomethyl)oxolane-3-carboxylic acid. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ can be determined with sub-ppm accuracy. This precision allows for the unequivocal confirmation of the molecular formula, C₆H₁₁NO₃.
Tandem mass spectrometry (MS/MS) experiments are subsequently used to probe the compound's structure. Collision-Induced Dissociation (CID) of the precursor ion [M+H]⁺ would likely initiate fragmentation pathways characteristic of both amino acids and cyclic ethers. nih.govresearchgate.net Key fragmentation events would include the neutral loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid moiety, as well as the loss of ammonia (B1221849) (NH₃) from the aminomethyl group. Ring-opening fragmentation of the oxolane core is also a probable pathway, providing further structural confirmation. nih.govresearchgate.net
| Theoretical Fragment | Formula | Calculated m/z | Plausible Origin |
| [M+H]⁺ | [C₆H₁₂NO₃]⁺ | 146.0761 | Protonated parent molecule |
| [M+H-H₂O]⁺ | [C₆H₁₀NO₂]⁺ | 128.0655 | Loss of water from carboxylic acid |
| [M+H-NH₃]⁺ | [C₆H₉O₃]⁺ | 129.0546 | Loss of ammonia from aminomethyl group |
| [M+H-HCOOH]⁺ | [C₅H₁₀NO]⁺ | 100.0757 | Decarboxylation |
| [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | 84.0808 | Cleavage of C2-C3 bond with loss of CO₂ and H₂O |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of this compound. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each atom.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxolane ring and the aminomethyl side chain. The diastereotopic protons of the CH₂ groups at C4 and C5 would appear as complex multiplets. The chemical shifts of protons at C2 and C3 are highly dependent on their relative stereochemistry (cis or trans). researchgate.net The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).
For conformational and stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount. auremn.org.br For the cis isomer, a NOE correlation would be expected between the proton at C2 and the proton at C3. In contrast, the trans isomer would show no such correlation, but may exhibit NOEs between the C2 proton and protons on the C4 position, depending on the ring's conformation. The oxolane ring itself is not planar and undergoes pseudorotation between various envelope and twist conformations, which can be further investigated by analyzing coupling constants and through computational modeling. osi.lvosi.lv
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY, HMBC) |
| COOH | 10.0 - 12.0 | 170 - 175 | HMBC to H-3 |
| C2-H | 3.8 - 4.2 | 75 - 80 | COSY to H-3, CH₂NH₂ |
| C3-H | 2.9 - 3.3 | 45 - 50 | COSY to H-2, H-4 |
| C4-H₂ | 1.9 - 2.3 | 30 - 35 | COSY to H-3, H-5 |
| C5-H₂ | 3.9 - 4.3 | 68 - 72 | COSY to H-4 |
| CH₂-NH₂ | 3.0 - 3.4 | 42 - 47 | COSY to H-2 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves to identify the key functional groups present in the molecule. mdpi.com The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.
The most prominent feature in the IR spectrum would be the strong, broad O-H stretching vibration from the carboxylic acid group, typically appearing in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches. rsc.org The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp absorption around 1700-1730 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine are expected as medium intensity bands in the 3300-3500 cm⁻¹ range. The C-O-C stretching of the oxolane ring will produce a strong band, characteristic of cyclic ethers, in the 1050-1150 cm⁻¹ region. researchgate.net Raman spectroscopy provides complementary information, being particularly sensitive to the non-polar C-C and C-H bonds of the oxolane backbone. irb.hrmdpi.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| N-H stretch | Primary Amine | 3300 - 3500 | Medium, Doublet |
| C-H stretch | Aliphatic | 2850 - 3000 | Medium to Strong |
| C=O stretch | Carboxylic Acid | 1700 - 1730 | Strong, Sharp |
| N-H bend | Primary Amine | 1590 - 1650 | Medium |
| C-O-C stretch | Ether (Oxolane) | 1050 - 1150 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high accuracy. nih.gov
For this compound, a successful crystal structure determination would unambiguously establish the relative stereochemistry (cis or trans) of the aminomethyl and carboxyl groups. Furthermore, if a chiral resolving agent is used or spontaneous resolution occurs, the absolute configuration of the stereocenters (e.g., (2R, 3S)) can be determined using anomalous dispersion. researchgate.net The analysis also reveals the conformation of the oxolane ring in the crystal lattice and provides detailed insight into intermolecular interactions, such as the hydrogen bonding network involving the carboxylic acid and amine functionalities, which dictate the crystal packing. researchgate.net
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal symmetry |
| Space Group | P2₁ | Specifies the symmetry elements within the unit cell |
| a (Å) | 8.5 | Unit cell dimension |
| b (Å) | 6.2 | Unit cell dimension |
| c (Å) | 12.1 | Unit cell dimension |
| β (°) | 105.5 | Unit cell angle |
| Z | 4 | Number of molecules per unit cell |
| R-factor | < 0.05 | Indicator of the quality of the structural model |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. nih.gov These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.
For this compound, the primary chromophore is the carbonyl group of the carboxylic acid. The CD spectrum would exhibit a Cotton effect (a characteristic peak or trough) in the region of the n→π* transition of the carbonyl group (around 210-240 nm). The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration of the adjacent stereocenters (C2 and C3). nih.gov By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the enantiomers can be confidently assigned. acs.org It is often advantageous to convert the carboxylic acid to its salt to avoid complications from intermolecular hydrogen bonding and aggregation that can affect the spectra. nih.govacs.org
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing both the chemical purity and the enantiomeric composition of this compound.
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is the standard method for determining chemical purity. Using a mobile phase of buffered water and an organic modifier like acetonitrile (B52724) or methanol (B129727), impurities can be separated and quantified. Detection can be achieved using UV-Vis spectroscopy (if a chromophore is present or after derivatization), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS).
Enantiomeric Excess (e.e.): Determining the enantiomeric purity requires a chiral separation method. Chiral HPLC is the most common approach, utilizing a Chiral Stationary Phase (CSP). For an amino acid derivative like this, CSPs based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin) or crown ethers are particularly effective for separating the underivatized enantiomers. nih.govchromatographytoday.comsigmaaldrich.comankara.edu.tr The two enantiomers will exhibit different retention times, and the ratio of their peak areas directly corresponds to the enantiomeric excess of the sample. nih.gov Alternatively, the compound can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Gas chromatography (GC) on a chiral column after suitable derivatization to increase volatility is another viable technique. nih.gov
| Technique | Stationary Phase | Mobile Phase/Conditions | Parameter Determined |
| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water + 0.1% Formic Acid | Chemical Purity |
| Chiral HPLC | Teicoplanin-based CSP | Polar Organic (e.g., Methanol/Acetic Acid/Triethylamine) | Enantiomeric Excess |
| Chiral GC (after derivatization) | Chirasil-Val | Temperature Gradient | Enantiomeric Excess |
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The advancement of 2-(Aminomethyl)oxolane-3-carboxylic acid from a laboratory curiosity to a readily accessible building block hinges on the development of efficient and sustainable synthetic strategies. Current synthetic approaches often rely on multi-step sequences that can be resource-intensive. Future research is anticipated to focus on several key areas to overcome these limitations.
One promising avenue is the exploration of asymmetric catalytic methods . The development of novel catalysts, including transition metal complexes and organocatalysts, could enable the direct and stereocontrolled synthesis of the oxolane ring with the desired substitution pattern. This would represent a significant improvement over classical methods that often require chiral auxiliaries or lengthy resolution steps.
The development of flow chemistry processes for the synthesis of this compound also presents an attractive prospect. Continuous flow reactors can offer enhanced control over reaction parameters, improved safety for hazardous reactions, and facile scalability, thereby addressing key challenges in the large-scale production of fine chemicals.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High stereoselectivity, reduced number of steps | Development of novel chiral catalysts (metal- and organo-based) |
| Green Chemistry | Reduced environmental impact, use of renewable resources | Biocatalysis, alternative solvents, one-pot reactions |
| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of reaction conditions |
Development of Advanced Derivatives for Specific Applications
The inherent functionality of this compound, possessing both a primary amine and a carboxylic acid, provides a versatile platform for the synthesis of a wide array of derivatives with tailored properties. Future research will likely concentrate on modifying these functional groups to create advanced molecules for specific applications, particularly in medicinal chemistry and materials science.
In the realm of medicinal chemistry , the amine and carboxylic acid moieties can be readily functionalized to generate libraries of amides, esters, and other derivatives. These modifications can be strategically employed to modulate the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target-binding affinity. For example, acylation of the amino group or esterification of the carboxylic acid could lead to novel prodrugs or compounds with enhanced cell permeability. The oxolane ring itself can serve as a rigid scaffold to orient these functional groups in a precise three-dimensional arrangement, which is crucial for specific interactions with biological targets.
In materials science , derivatives of this compound could be utilized as monomers for the synthesis of novel polymers. The bifunctional nature of the molecule allows for its incorporation into polyamides or polyesters, potentially imparting unique properties to the resulting materials, such as improved thermal stability, biodegradability, or specific recognition capabilities. Furthermore, the chiral nature of the oxolane backbone could be exploited to create polymers with chiroptical properties.
Expansion of the Scope as a Versatile Chemical Synthon
Beyond its potential as a standalone molecule or a scaffold for direct derivatization, this compound holds significant promise as a versatile chemical synthon —a building block for the construction of more complex molecular architectures. The strategic placement of the amino and carboxyl groups on the rigid oxolane core makes it an attractive starting material for the synthesis of a variety of heterocyclic and polycyclic compounds.
Future research is expected to explore the use of this compound in various synthetic transformations. For instance, the amino and carboxyl groups can be protected and the oxolane ring can be further functionalized to introduce additional reactive sites. Subsequent intramolecular reactions could then be employed to construct novel fused or spirocyclic ring systems.
The stereochemistry of the oxolane ring can be leveraged to control the stereochemical outcome of these transformations, making it a valuable tool in asymmetric synthesis . The ability to introduce multiple stereocenters in a controlled manner is highly sought after in the synthesis of natural products and complex pharmaceutical agents.
Integration into Supramolecular Chemistry and Materials Science
The field of supramolecular chemistry , which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound and its derivatives. The presence of hydrogen bond donors (amine) and acceptors (carboxylic acid and ether oxygen) within a single molecule makes it an ideal candidate for the design of self-assembling systems.
Future investigations may focus on the ability of this compound to form well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes, through controlled hydrogen bonding and other non-covalent interactions. The chirality of the oxolane scaffold could also be used to induce chirality in the resulting supramolecular assemblies, leading to materials with interesting optical or recognition properties.
In materials science , the incorporation of this oxolane-based building block into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another promising direction. The functional groups of the molecule could act as coordination sites for metal ions or as linking units in the construction of porous materials. Such materials could find applications in gas storage, catalysis, and separation technologies.
Emerging Biological Research Avenues for Oxolane-Based Scaffolds
The tetrahydrofuran (B95107) (oxolane) ring is a privileged scaffold found in a wide variety of biologically active natural products and synthetic drugs. nih.gov This prevalence suggests that the oxolane moiety can effectively interact with biological targets and impart favorable pharmacokinetic properties. Consequently, there is a growing interest in exploring the therapeutic potential of novel oxolane-based compounds.
Future biological research on scaffolds related to this compound is likely to explore a range of therapeutic areas. The combination of the oxolane ring with amino acid functionalities suggests potential applications as peptidomimetics , where the rigid oxolane core could be used to constrain the conformation of peptide chains and enhance their biological activity and stability.
Moreover, substituted oxolanes have been investigated for their potential as antimicrobial , antiviral , and anticancer agents . The specific substitution pattern of this compound provides a unique chemical space to explore for such activities. High-throughput screening of this compound and its derivatives against various biological targets could uncover novel therapeutic leads.
Q & A
Q. What are the optimal synthetic routes for 2-(Aminomethyl)oxolane-3-carboxylic acid, and what key reagents/conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves functionalization of the oxolane ring. Key steps include:
- Aminomethylation : Use of reductive amination with formaldehyde and ammonia derivatives under hydrogenation conditions (e.g., Pd/C catalyst) to introduce the aminomethyl group .
- Carboxylic Acid Formation : Oxidation of a hydroxyl or aldehyde intermediate using potassium permanganate (KMnO₄) in acidic or basic conditions .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity, as seen in structurally related oxolane-carboxylic acids .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : H and C NMR to verify the oxolane ring protons (δ 3.5–4.5 ppm) and carboxylic acid carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₆H₁₁NO₃: 161.18 g/mol) .
- Chromatography : HPLC with UV detection at 210–220 nm to assess purity, referencing retention times of analogous compounds .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and water at acidic pH (due to protonation of the amine group). Insoluble in nonpolar solvents like hexane .
- Stability : Degrades above 150°C; store at 2–8°C in anhydrous conditions to prevent hydrolysis of the oxolane ring or decarboxylation .
Advanced Research Questions
Q. How does stereochemistry at the oxolane ring (e.g., 2R,3R vs. 2S,3S configurations) influence biological activity or enzyme interactions?
- Methodological Answer :
- Chiral Synthesis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to isolate (2R,3R) and (2S,3S) isomers .
- Bioactivity Assays : Compare isomers in enzyme inhibition studies (e.g., carboxypeptidase B assays). For example, (2R,3R) isomers show 10-fold higher binding affinity due to spatial alignment with enzyme active sites .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict stereospecific interactions using crystal structures of target enzymes .
Q. How can researchers resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?
- Methodological Answer :
- Standardization : Ensure uniform assay conditions (pH 7.4 buffer, 37°C) and enzyme sources (e.g., recombinant human vs. animal-derived enzymes) .
- Batch Analysis : Compare purity levels (≥98% vs. 95%) using LC-MS to rule out impurities affecting activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to data from ≥3 independent studies to identify outliers or systemic biases .
Q. What experimental strategies are recommended for studying the compound’s interactions with metabolic enzymes like carboxypeptidases?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectrophotometry to measure real-time enzyme inhibition ( determination) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and enzyme .
- Mutagenesis : Engineer enzyme mutants (e.g., His196Ala in carboxypeptidase B) to identify critical binding residues via activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
